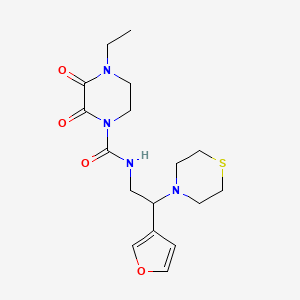
4-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperazine core with a thiomorpholine and furan substituent, which are significant for its biological interactions.
Research indicates that this compound exhibits various mechanisms of action, particularly in relation to cancer biology and enzyme inhibition:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of certain kinases involved in cell proliferation and survival pathways. Specifically, it targets the VEGF receptor tyrosine kinase, which is crucial in angiogenesis and tumor growth .
- Antioxidant Properties : The furan ring contributes to the antioxidant properties of the compound, potentially reducing oxidative stress in cells .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 10.0 | Inhibition of cell proliferation |
| A549 (Lung) | 15.0 | Disruption of cell cycle progression |
The compound demonstrated significant anticancer activity, particularly against breast and leukemia cell lines, indicating its potential as a therapeutic agent.
Case Studies
- Study on MCF-7 Cells : In a controlled study, MCF-7 cells treated with this compound showed increased apoptosis rates compared to control groups. The study highlighted the activation of caspase pathways as a primary mechanism .
- K562 Cell Line Analysis : A separate investigation into K562 cells revealed that treatment with the compound resulted in significant inhibition of proliferation. Flow cytometry analysis indicated an accumulation of cells in the G0/G1 phase, suggesting cell cycle arrest .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity towards normal human cell lines, suggesting a favorable safety profile for further development.
特性
IUPAC Name |
4-ethyl-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-2-19-4-5-21(16(23)15(19)22)17(24)18-11-14(13-3-8-25-12-13)20-6-9-26-10-7-20/h3,8,12,14H,2,4-7,9-11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCLAPWSLBEKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














